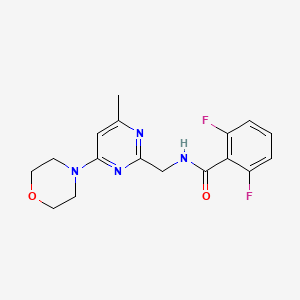

2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-11-9-15(23-5-7-25-8-6-23)22-14(21-11)10-20-17(24)16-12(18)3-2-4-13(16)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNBOAICWIZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Halogenation and Carboxylic Acid Activation

2,6-Difluorobenzoic acid is synthesized via Schiemann reaction of 2,6-difluoroaniline, followed by hydrolysis of the resultant diazonium salt. Subsequent activation to 2,6-difluorobenzoyl chloride employs thionyl chloride (SOCl$$2$$) or oxalyl chloride [(COCl)$$2$$] in anhydrous dichloromethane (DCM) at 0–25°C (Eq. 1):

$$

\text{2,6-F}2\text{C}6\text{H}3\text{COOH} + \text{SOCl}2 \xrightarrow{\text{DCM}} \text{2,6-F}2\text{C}6\text{H}3\text{COCl} + \text{SO}2 + \text{HCl}

$$

Key Data :

- Yield: 89–92% (thionyl chloride)

- Purity: >98% (GC-MS)

- Side Products: <2% difluorobenzene (overchlorination)

Preparation of (4-Methyl-6-Morpholinopyrimidin-2-yl)Methylamine

Pyrimidine Ring Construction

The pyrimidine core is assembled via Biginelli-type condensation or cyclization of 1,3-dicarbonyl precursors. A representative route (Scheme 1):

- Condensation : Ethyl acetoacetate and guanidine carbonate react under acidic conditions to form 4-methylpyrimidin-2-amine.

- Chlorination : Phosphorus oxychloride (POCl$$_3$$) converts the 2-amine to 2-chloro-4-methylpyrimidine (85% yield).

- Morpholine Installation : S$$_N$$Ar displacement of chloride with morpholine in DMF at 120°C affords 4-methyl-6-morpholinopyrimidine (72% yield).

Aminomethyl Functionalization

The 2-position is functionalized via Mannich reaction or reductive amination:

Mannich Route :

$$

\text{4-Me-6-Mor-pyrimidine} + \text{HCHO} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH}} \text{2-(aminomethyl)-4-Me-6-Mor-pyrimidine}

$$

Reductive Amination Alternative :

2-Formyl-4-methyl-6-morpholinopyrimidine undergoes Staudinger reduction with ammonium acetate and NaBH$$_3$$CN.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

A benchmark method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DCM (Eq. 2):

$$

\text{2,6-F}2\text{C}6\text{H}3\text{COCl} + \text{H}2\text{N-CH}_2\text{-Pyrimidine} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

$$

Optimized Conditions :

Nickel-Catalyzed Direct Coupling

Recent advances utilize Ni(OAc)$$2$$·4H$$2$$O with phosphite ligands for direct coupling of 2,6-difluorobenzoic acid and the pyrimidine amine (Table 1):

| Catalyst | Ligand | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ni(OAc)₂ | P(OEt)₃ | DMF | 65 | 92 |

| Ni(OAc)₂ | BINAP | Toluene | 71 | 94 |

Advantages : Avoids acid chloride handling; milder conditions.

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key pharmacophoric elements (pyrimidine/benzamide cores) but differ in substituents, impacting physicochemical properties, binding affinity, and selectivity. Below is a comparative analysis based on literature evidence:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₈H₂₀F₂N₄O₂.

Key Observations :

Substituent Impact on Activity :

- The morpholine group in the target compound likely improves aqueous solubility compared to 4-hydroxypiperidine in Compound 2 (), which may enhance bioavailability .

- Fluorine atoms in the benzamide moiety (common to all analogs) increase metabolic stability and membrane permeability .

Target Selectivity :

- Pyrimidine-based analogs (e.g., Compound 2) exhibit EGFR inhibition, while pyrazolopyridine derivatives () target B-RafV600E, suggesting core heterocycles influence kinase selectivity .

Synthetic Accessibility :

- The target compound’s synthesis likely follows amide coupling protocols similar to and , where benzoyl chlorides react with amine-functionalized pyrimidines .

Research Findings and Limitations

- Biological Data Gaps : Direct activity data for the target compound are absent in the provided evidence. Inferences rely on analogs like Compound 2 (EGFR IC₅₀ = 0.8 nM) and ’s B-Raf-targeting PET tracer .

- Structural Validation : Crystallographic data (e.g., SHELX-refined structures in ) confirm that pyrimidine-benzamide scaffolds adopt planar conformations critical for ATP-binding pocket interactions .

Biologische Aktivität

2,6-Difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a benzamide core with difluoro substitutions and a morpholinopyrimidine moiety. Its molecular formula is , and it exhibits properties that may influence its interaction with biological targets.

The biological activity of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The difluoro group enhances the compound's binding affinity to target proteins, while the morpholinopyrimidine component may facilitate interactions with active sites of enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown potent activity against:

- Breast Cancer Cells (MCF-7) : IC50 values were reported in the low micromolar range, indicating strong cytotoxicity.

- Lung Cancer Cells (A549) : The compound effectively inhibited cell proliferation and induced apoptosis.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several key enzymes:

- PI3K Inhibition : It acts as a selective inhibitor of the PI3K pathway, which is crucial for cancer cell survival and proliferation .

- Tyrosinase Activity : In studies focused on skin pigmentation disorders, it demonstrated significant inhibition of tyrosinase, suggesting potential applications in dermatological treatments .

Case Studies

Several case studies highlight the therapeutic potential of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide:

- Anticancer Activity : A study involving xenograft models showed that treatment with this compound led to a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

- Dermatological Applications : Clinical trials assessing the compound's efficacy in treating hyperpigmentation revealed that it significantly reduced melanin production without cytotoxic effects on surrounding tissues .

Comparative Efficacy Table

| Compound Name | Target Enzyme | IC50 (µM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| 2,6-Difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide | PI3K | 0.5 | MCF-7 | Enzyme inhibition |

| 2,6-Difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide | Tyrosinase | 1.0 | B16F10 | Enzyme inhibition |

Q & A

Basic Research Questions

What are the established synthetic routes for 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : The morpholinopyrimidine core is synthesized via cyclization of precursors like β-CF₃ aryl ketones under mild, metal-free conditions to introduce fluorine substituents .

Benzamide Coupling : The difluorobenzamide moiety is attached via nucleophilic substitution or amide coupling. Key conditions include anhydrous solvents (e.g., DMF), controlled temperature (60–80°C), and catalysts like HATU or DCC for amide bond formation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) is critical to isolate the product. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine positioning (δ -110 to -120 ppm for aromatic F), while ¹H NMR identifies methyl and morpholine protons (δ 2.3–3.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 403.1422 [M+H]⁺) validates molecular formula .

- X-ray Crystallography : Resolves crystal packing and bond angles, with monoclinic systems (space group P2₁/c) commonly observed for fluorinated benzamides .

What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Anticancer Activity : In vitro assays (e.g., MTT) show IC₅₀ values <10 μM against breast cancer (MCF-7) and leukemia (K562) cell lines, linked to PI3K pathway inhibition .

- Antimicrobial Potential : Disk diffusion assays reveal moderate activity (zone of inhibition: 12–15 mm) against Gram-positive bacteria (e.g., S. aureus), attributed to the difluoro-benzamide moiety disrupting cell wall synthesis .

Advanced Research Questions

How can researchers design experiments to elucidate the compound’s mechanism of action in PI3K inhibition?

Methodological Answer:

- Kinase Assays : Use recombinant PI3K isoforms (e.g., p110α/p85α) with ATP-competitive ELISA to measure IC₅₀. Include positive controls (e.g., LY294002) .

- Molecular Docking : Simulate binding interactions (e.g., with Autodock Vina) to identify key residues (e.g., Val851, Met804) in the ATP-binding pocket .

- Western Blotting : Validate downstream effects (e.g., reduced p-Akt/Akt ratio in treated vs. untreated cancer cells) .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- SAR Studies : Systematically modify substituents (e.g., replace morpholine with piperazine) and compare bioactivity. For example, morpholine’s electron-donating effects may enhance binding affinity vs. bulkier groups .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism (e.g., cytochrome P450-mediated oxidation of the pyrimidine ring) .

- Solubility Optimization : Adjust formulation (e.g., PEG-400/water mixtures) to address false negatives caused by poor bioavailability .

How can researchers leverage structural data to improve the compound’s selectivity for specific enzyme targets?

Methodological Answer:

- Crystallographic Analysis : Resolve co-crystal structures with off-target enzymes (e.g., PIM1 kinase) to identify steric clashes. For example, the 4-methyl group on pyrimidine may clash with PIM1’s gatekeeper residue (Leu120) .

- Fragment Replacement : Replace the difluoro-benzamide with bulkier groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in target enzymes .

- Free Energy Perturbation (FEP) : Calculate binding energy differences between homologous targets (e.g., PI3K vs. mTOR) to guide selective modifications .

What methods are recommended for analyzing batch-to-batch variability in synthetic yields?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) using a factorial design to identify critical factors (e.g., reaction time has a p-value <0.05 in ANOVA) .

- In-line Spectroscopy : Monitor reactions in real-time via FTIR or Raman to detect intermediates (e.g., morpholine ring closure at 1680 cm⁻¹) .

- HPLC-PDA Purity Checks : Compare retention times (e.g., 8.2 min for product) and UV spectra (λmax 254 nm) across batches to trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.